5-Dimethylaminobutyryl citalopram

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Desensitization of 5-HT Autoreceptors : Chronic treatment with citalopram can lead to desensitization of 5-HT(1A) receptors, although the absence of augmented effects of citalopram on 5-HT levels indicates other compensatory mechanisms (Cremers et al., 2000).

Effects on Conditioned Freezing : Citalopram, a selective serotonin reuptake inhibitor (SSRI), dose-dependently prevents the acquisition of conditioned freezing, an index of anxiety (Inoue et al., 1996).

Pharmacological Profile : As a potent inhibitor of neuronal serotonin uptake, citalopram has no effect on the uptake of noradrenaline and dopamine and lacks antagonistic activity towards various neurotransmitter receptors (Hyttel, 1982).

Effects on Extracellular Serotonin Levels : Citalopram can significantly affect extracellular serotonin levels, with variations depending on the brain region and the presence of serotonin receptor antagonists (Invernizzi et al., 1997).

Structure-Activity Relationships at Monoamine Transporters : Studies on citalopram analogs have provided insights into the structure-activity relationships at serotonin transporters, crucial for understanding its pharmacological effects (Zhang et al., 2010).

Interaction with 5-HT2C Receptors : Citalopram's interaction with 5-HT2C receptors has been studied to understand its effect on hallucinogen-induced stimulus control in rats (Eckler et al., 2004).

Involvement in Seizure Susceptibility : Citalopram's role in affecting seizure susceptibility, possibly involving 5HT(3) receptors and nitric oxide, has been investigated (Payandemehr et al., 2012).

Behavioral Effects in Fish : The behavioral effects of citalopram exposure in fish, indicating potential ecological consequences, have been analyzed (Kellner et al., 2016).

Pharmacokinetic and Pharmacodynamic Responses : The study of citalopram in rats has provided valuable insights into its pharmacokinetic and pharmacodynamic responses, particularly its effects on brain monoamine levels (Wikell et al., 1999).

Degradation by Simulated Sunlight : Research has explored the degradation of citalopram in various aqueous environments, including its stability and potential environmental impact (Kwon & Armbrust, 2005).

Propiedades

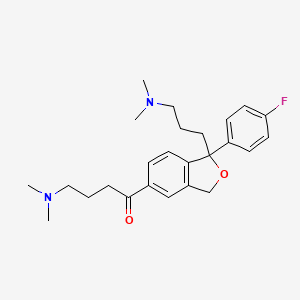

IUPAC Name |

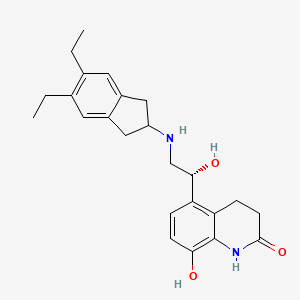

4-(dimethylamino)-1-[1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-yl]butan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33FN2O2/c1-27(2)15-5-7-24(29)19-8-13-23-20(17-19)18-30-25(23,14-6-16-28(3)4)21-9-11-22(26)12-10-21/h8-13,17H,5-7,14-16,18H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQRPROCETRZTEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC(=O)C1=CC2=C(C=C1)C(OC2)(CCCN(C)C)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Dimethylaminobutyryl citalopram | |

CAS RN |

1329745-98-3 |

Source

|

| Record name | 5-Dimethylaminobutyryl citalopram | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1329745983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-DIMETHYLAMINOBUTYRYL CITALOPRAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2QX66DW22E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[2-(2-Hydroxyphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B602109.png)